5-(5-Cyano-2-fluorophenyl)-3-methylphenol
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Overview
Description
5-(5-Cyano-2-fluorophenyl)-3-methylphenol is an organic compound characterized by the presence of a cyano group, a fluorine atom, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Cyano-2-fluorophenyl)-3-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and 3-methylphenol.
Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a reaction with a suitable nitrile source, such as sodium cyanide, to form 5-cyano-2-fluorobenzaldehyde.
Coupling Reaction: The intermediate 5-cyano-2-fluorobenzaldehyde is then subjected to a coupling reaction with 3-methylphenol in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).
Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Cyano-2-fluorophenyl)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
5-(5-Cyano-2-fluorophenyl)-3-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyano-2-fluorophenylboronic acid
- 2-Chloro-5-(5-cyano-2-fluorophenyl)phenol
Uniqueness
5-(5-Cyano-2-fluorophenyl)-3-methylphenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, fluorine atom, and methyl group on the phenol ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-fluoro-3-(3-hydroxy-5-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-4-11(7-12(17)5-9)13-6-10(8-16)2-3-14(13)15/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZYAQFWLQTPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683805 |
Source
|
Record name | 6-Fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-01-0 |
Source
|
Record name | 6-Fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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